4-Fluoro-3-nitrobenzamide
CAS No.: 349-02-0
Cat. No.: VC2268203
Molecular Formula: C7H5FN2O3
Molecular Weight: 184.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349-02-0 |
---|---|
Molecular Formula | C7H5FN2O3 |
Molecular Weight | 184.12 g/mol |
IUPAC Name | 4-fluoro-3-nitrobenzamide |
Standard InChI | InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) |
Standard InChI Key | XQKXDVBKKZWIAZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F |
Canonical SMILES | C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F |
Introduction
Chemical Structure and Properties
4-Fluoro-3-nitrobenzamide features a benzene ring with three key functional groups: a fluorine atom at the 4-position (para), a nitro group at the 3-position (meta), and a carboxamide group extending from the 1-position. This arrangement creates distinctive electronic properties and reactivity patterns.
Identification Parameters
The compound is defined by several key chemical identifiers that facilitate its accurate recognition in scientific databases and literature:
Parameter | Value |
---|---|
IUPAC Name | 4-fluoro-3-nitrobenzamide |
CAS Number | 349-02-0 |
Molecular Formula | C₇H₅FN₂O₃ |
Molecular Weight | 184.12 g/mol |
InChI | InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) |
Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N+[O-])F |
The molecular structure reveals a planar aromatic system with the nitro group positioned adjacent to the fluorine atom. This proximity has significant implications for the compound's reactivity, as the electron-withdrawing nitro group enhances the reactivity of the fluorine atom toward nucleophilic substitution reactions.
Physical Properties
4-Fluoro-3-nitrobenzamide typically exists as a crystalline solid with physical properties that reflect its molecular structure and intermolecular forces:
Property | Description |
---|---|
Physical State | Crystalline solid |
Stability | Stable under standard conditions; best stored in dry environments at room temperature |
Solubility | Moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); limited solubility in water |
The presence of both hydrogen bond donors (the amide NH₂) and acceptors (the carbonyl oxygen, nitro group) in the molecular structure enables 4-Fluoro-3-nitrobenzamide to form hydrogen bonds with appropriate partners, influencing its solubility profile and interactions with biological systems.
Synthesis and Preparation Methods
The preparation of 4-Fluoro-3-nitrobenzamide typically involves multiple synthetic steps, reflecting standard organic chemistry techniques for introducing functional groups onto aromatic rings. Several established routes exist for its preparation, each with specific advantages depending on the starting materials available.
Common Synthetic Routes
The most direct approach to synthesizing 4-Fluoro-3-nitrobenzamide involves nitration of 4-fluorobenzamide or amidation of an appropriately substituted benzoic acid derivative:
Synthetic Route | Description |
---|---|
Nitration of 4-fluorobenzamide | Direct nitration using mixed acid conditions (HNO₃/H₂SO₄) at controlled temperatures to introduce the nitro group at the 3-position |
Amidation of 4-fluoro-3-nitrobenzoic acid | Conversion of the corresponding benzoic acid to an activated intermediate (acid chloride or mixed anhydride) followed by reaction with ammonia or ammonium salts |
Functional group conversion | Reduction of a corresponding nitrile or ester to generate the amide functionality |
The selective nitration of 4-fluorobenzamide requires careful control of reaction conditions to ensure regioselectivity, as the directing effects of the amide and fluorine groups must be balanced to favor the 3-position for nitration.
Industrial Scale Considerations
For larger-scale production, modifications to these synthetic routes may be necessary to address safety, efficiency, and environmental concerns:
Consideration | Implementation |
---|---|
Handling of nitration reactions | Specialized equipment for temperature control and safe handling of nitration mixtures |
Continuous flow processes | Potential use of flow chemistry to improve heat transfer and reaction control |
Green chemistry approaches | Exploration of alternative, less hazardous nitrating agents or catalytic methods |
These industrial adaptations aim to maintain high yields and purity while reducing hazards associated with traditional batch nitration procedures.
Chemical Reactivity
The chemical behavior of 4-Fluoro-3-nitrobenzamide is significantly influenced by the electronic effects of its functional groups. The electron-withdrawing nitro group adjacent to the fluorine atom creates a reactive center that can participate in various transformations.
Key Reaction Types
4-Fluoro-3-nitrobenzamide can undergo several characteristic reactions, each targeting different functional groups within the molecule:
Reaction Type | Mechanism | Products |
---|---|---|
Nucleophilic Aromatic Substitution | Nucleophilic attack at the C-F position, facilitated by the adjacent nitro group | Substituted 3-nitrobenzamides with various nucleophiles replacing the fluorine |
Reduction of the Nitro Group | Catalytic hydrogenation or chemical reduction | 4-Fluoro-3-aminobenzamide |
Hydrolysis of the Amide | Acid- or base-catalyzed hydrolysis | 4-Fluoro-3-nitrobenzoic acid and ammonia |
Amide Functional Group Transformations | Dehydration, reduction, or other conversions | Nitriles, amines, or other derivatives |
The presence of the nitro group in the meta position relative to the amide creates a strong electron-withdrawing effect that can facilitate nucleophilic attack at the para position where the fluorine is attached. This reactivity pattern is particularly valuable in medicinal chemistry for creating libraries of structurally related compounds.
Reactivity in Biological Systems
In biological environments, 4-Fluoro-3-nitrobenzamide can potentially interact with nucleophilic groups in proteins and enzymes:
Biological Nucleophile | Potential Interaction |
---|---|
Cysteine Thiols | Possible covalent modification via displacement of fluorine |
Lysine Amines | Potential for nucleophilic aromatic substitution or amide interactions |
Serine Hydroxyls | Possible hydrogen bonding or nucleophilic interactions |
These interactions may underlie some of the observed biological activities of the compound, particularly its potential enzyme inhibitory properties. The ability to form covalent bonds with biological nucleophiles could contribute to both its therapeutic potential and possible toxicity profiles.
Biochemical Interactions and Mechanism of Action
The biological activity of 4-Fluoro-3-nitrobenzamide stems from its ability to interact with specific biomolecular targets through both covalent and non-covalent mechanisms. These interactions can influence cellular processes and potentially disrupt pathogenic systems.
Enzyme Inhibition
Research has identified several enzymes that may be affected by 4-Fluoro-3-nitrobenzamide:
Enzyme | Inhibition Mechanism | Potential Applications |
---|---|---|
Acetylcholinesterase | Binding to active site, potentially through covalent modification | Neurodegenerative disease research |
Butyrylcholinesterase | Similar mechanism to acetylcholinesterase inhibition | Alternative target in neurological disorders |
Metabolic Enzymes | Modulation of enzymes involved in cellular energy production | Cancer metabolism targeting |
The compound has been reported to inhibit acetylcholinesterase at concentrations as low as 10 μM in vitro, suggesting potential applications in neuroscience research.
Cellular Signaling Effects
Beyond direct enzyme inhibition, 4-Fluoro-3-nitrobenzamide may influence broader cellular pathways:
Signaling Pathway | Observed Effect | Cellular Consequence |
---|---|---|
Apoptosis Signaling | Modulation of genes involved in programmed cell death | Potential anticancer activity |
Cell Cycle Regulation | Altered expression of cell cycle checkpoint proteins | Growth inhibition in rapidly dividing cells |
Oxidative Stress Response | Enhanced cellular stress through modification of redox-sensitive proteins | Selective toxicity to cells with compromised redox systems |
These effects on cellular signaling networks may explain some of the observed biological activities, particularly the reported anticancer properties in melanoma models where treatment resulted in significant tumor volume reduction.
Research Applications
4-Fluoro-3-nitrobenzamide has found applications across multiple scientific disciplines, serving both as a research tool and as a starting point for developing compounds with therapeutic potential.
Antimicrobial Applications
One of the most promising research areas for 4-Fluoro-3-nitrobenzamide involves its antimicrobial properties:
Target Pathogen | Observed Activity | Research Stage |
---|---|---|
Mycobacterium tuberculosis | Inhibitory activity against growth | Preclinical investigation |
Other Bacterial Strains | Variable activity depending on structural modifications | Early research phase |
The compound's activity against Mycobacterium tuberculosis suggests potential applications in tuberculosis research, although further structural optimization may be necessary to enhance potency and selectivity.
Cancer Research
Studies in oncology have revealed potential applications for 4-Fluoro-3-nitrobenzamide and its derivatives:
Cancer Type | Research Findings | Mechanism |
---|---|---|
Melanoma | 40% reduction in tumor volume in xenograft models | Possibly related to metabolic disruption and oxidative stress |
Other Cancer Models | Varying degrees of antiproliferative activity | Multiple potential mechanisms including enzyme inhibition |
These findings highlight the compound's potential relevance to cancer research, particularly in the context of developing novel therapeutic approaches targeting melanoma and potentially other cancer types.
Synthetic Chemistry Applications
Beyond its direct biological applications, 4-Fluoro-3-nitrobenzamide serves as a valuable building block in synthetic organic chemistry:
Application | Utility | Example Products |
---|---|---|
Medicinal Chemistry | Scaffold for creating compound libraries | Various functionalized benzamides |
Materials Science | Precursor for specialty materials | Functional polymers and materials with specific properties |
Chemical Probes | Tool for studying biological systems | Fluorescent or affinity probes |
The reactive sites in the molecule allow for selective modifications, making it a versatile intermediate in the development of more complex structures with tailored properties.
Comparative Analysis with Similar Compounds
Understanding the unique properties of 4-Fluoro-3-nitrobenzamide requires comparing it with structurally related compounds to identify structure-activity relationships.
Structural Analogues
Several compounds share structural similarities with 4-Fluoro-3-nitrobenzamide but exhibit different properties and applications:
Compound | Structural Difference | Comparative Properties |
---|---|---|
4-Fluoro-3-aminobenzamide | Amino group instead of nitro group | Less reactive toward nucleophilic substitution; different hydrogen bonding pattern |
4-Fluoro-2-nitrobenzamide | Nitro group at ortho position | Different electronic distribution and reactivity profile |
4-Chloro-3-nitrobenzamide | Chlorine instead of fluorine | Similar electronic effects but potentially different reactivity kinetics |
4-Fluoro-3-nitrobenzoic acid | Carboxylic acid instead of amide | Different solubility profile and hydrogen bonding capabilities |
N-(4-Fluorophenyl)-3-nitrobenzamide | Different structural arrangement | Larger molecule with distinct physical and chemical properties; CAS 33489-69-9 |
This comparison reveals how subtle structural changes can significantly impact chemical reactivity, biological activity, and physical properties. The specific arrangement of the fluorine and nitro groups in 4-Fluoro-3-nitrobenzamide creates its unique property profile.
Activity Comparison
The biological activities of these structurally related compounds can vary significantly:
Compound | Relative Antimicrobial Activity | Relative Enzyme Inhibition | Other Notable Differences |
---|---|---|---|
4-Fluoro-3-nitrobenzamide | Reference activity | Reference activity | Baseline for comparison |
4-Fluoro-3-aminobenzamide | Generally lower | Different enzyme selectivity | Often used as a metabolite or synthetic intermediate |
Related Halogenated Nitrobenzamides | Variable depending on halogen | Different binding profiles | Varying physicochemical properties affecting bioavailability |
These comparisons help researchers understand which structural features are critical for specific activities, guiding the rational design of new compounds with enhanced properties for particular applications.
Hazard Type | Assessment | Precautionary Measures |
---|---|---|
Chemical Reactivity | Moderate reactivity due to nitro and fluoro groups | Avoid strong oxidizers and reducing agents |
Toxicity | Limited data available; assume potential toxicity based on structural features | Use appropriate personal protective equipment |
Environmental Concerns | Potential persistence in the environment | Proper disposal according to local regulations |
The nitro group presence suggests potential for sensitization and irritation, warranting careful handling procedures. As with many research chemicals, comprehensive toxicological data may be limited, necessitating a cautious approach.
Safety Aspect | Recommendation |
---|---|
Personal Protection | Gloves, lab coat, safety glasses; work in properly ventilated areas |
Storage | Store in tightly closed containers in a dry place at room temperature |
Disposal | Follow institutional guidelines for chemical waste disposal |
Emergency Procedures | Have appropriate spill control materials available |
These precautionary measures reflect standard practices for handling aromatic compounds containing nitro groups, which should be treated with appropriate caution in research environments.
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